3-Chloro-1H-indole-4-carboxylic acid
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Overview
Description
3-Chloro-1H-indole-4-carboxylic acid: is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological significance. The presence of a chlorine atom at the third position and a carboxylic acid group at the fourth position of the indole ring makes this compound a unique and valuable compound in various scientific research fields .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-chloro-1h-indole-4-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects could be diverse, depending on the specific targets and pathways involved.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-1H-indole-4-carboxylic acid are largely derived from the indole nucleus, which binds with high affinity to multiple receptors, making it useful in developing new beneficial derivatives
Cellular Effects
Indole derivatives, including this compound, have been shown to have a broad impact on cell function They can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-indole-4-carboxylic acid typically involves the chlorination of indole derivatives followed by carboxylation. One common method includes the use of 3-chloroindole as a starting material, which undergoes a series of reactions to introduce the carboxylic acid group at the fourth position. The reaction conditions often involve the use of strong acids or bases and specific catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted indole compounds .
Scientific Research Applications
Chemistry: 3-Chloro-1H-indole-4-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of indole derivatives in biological systems .
Medicine: The compound’s pharmacological properties make it a candidate for the development of new therapeutic agents. It has been investigated for its potential anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
3-Bromo-1H-indole-4-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
1H-indole-4-carboxylic acid: Lacks the halogen substitution at the third position.
Uniqueness: 3-Chloro-1H-indole-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-chloro-1H-indole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-4-11-7-3-1-2-5(8(6)7)9(12)13/h1-4,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQDVTCFHYZUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556154-44-9 |
Source
|
Record name | 3-chloro-1H-indole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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